N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline
Description
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline is a complex organic compound that belongs to the class of phosphine ligands. These ligands are known for their ability to coordinate with metals, making them valuable in various catalytic processes. The compound’s structure features a benzylidene group linked to an aniline moiety, with dicyclohexylphosphino and diisopropyl substituents enhancing its steric and electronic properties.
Properties
Molecular Formula |
C31H44NP |
|---|---|
Molecular Weight |
461.7 g/mol |
IUPAC Name |
1-(2-dicyclohexylphosphanylphenyl)-N-[2,6-di(propan-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C31H44NP/c1-23(2)28-19-13-20-29(24(3)4)31(28)32-22-25-14-11-12-21-30(25)33(26-15-7-5-8-16-26)27-17-9-6-10-18-27/h11-14,19-24,26-27H,5-10,15-18H2,1-4H3 |
InChI Key |
IVXYKWOYIQFMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline typically involves a multi-step process. One common method is the condensation reaction between 2-(dicyclohexylphosphino)benzaldehyde and 2,6-diisopropylaniline. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline undergoes various chemical reactions, primarily due to its phosphine ligand properties. These reactions include:
Cross-Coupling Reactions: It acts as a ligand in Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by metal catalysts.
Common Reagents and Conditions
The common reagents used in these reactions include palladium, nickel, and copper catalysts. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like toluene, tetrahydrofuran, and dimethylformamide are frequently used.
Major Products
The major products formed from these reactions depend on the specific coupling partners and reaction conditions. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in Buchwald-Hartwig amination, the product is an arylamine.
Scientific Research Applications
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline has several applications in scientific research:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a model compound in studying the interactions between phosphine ligands and metal centers, which is crucial for understanding metalloenzyme functions and designing metal-based drugs.
Mechanism of Action
The mechanism by which N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals like palladium, nickel, and copper, which are involved in the catalytic cycles of cross-coupling reactions. The pathways involved often include oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- N-(2-(Diphenylphosphino)benzylidene)benzylamine
- N-(2-(Diphenylphosphino)benzylidene)aniline
Uniqueness
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline is unique due to its bulky dicyclohexylphosphino and diisopropyl groups, which provide significant steric hindrance. This steric effect enhances the compound’s ability to stabilize metal centers and improve the selectivity and efficiency of catalytic reactions. Additionally, the electronic properties of the dicyclohexylphosphino group contribute to the compound’s effectiveness as a ligand in various catalytic processes.
Biological Activity
N-(2-(Dicyclohexylphosphino)benzylidene)-2,6-diisopropylaniline is a phosphine-based ligand with promising biological activities, particularly in the fields of medicinal chemistry and catalysis. This compound is characterized by its unique structure that combines a dicyclohexylphosphino group with a benzylidene moiety and a diisopropylaniline fragment, which contributes to its reactivity and potential biological interactions.
Molecular Structure and Properties
- Molecular Formula : C31H44NP
- Molecular Weight : 461.66 g/mol
- CAS Number : 213182-78-6
The compound's structure is conducive to forming coordination complexes with various metal ions, enhancing its utility in catalysis and possibly influencing its biological activity.
This compound acts primarily as a ligand in transition metal catalysis. Its biological activity can be attributed to its ability to form stable complexes with metals such as palladium, which are crucial in various biochemical reactions. The phosphine group is known for its electron-donating properties, which can stabilize metal centers and facilitate catalytic cycles.
Anticancer Properties
Research has indicated that phosphine ligands like this compound can exhibit anticancer properties through several mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have shown that compounds containing phosphine ligands can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Metal Complex Formation : The formation of metal complexes with this ligand has been linked to enhanced cytotoxicity against cancer cells. For example, palladium complexes derived from this ligand have demonstrated significant activity against breast and prostate cancer cell lines.
-
Mechanisms of Action :
- Induction of oxidative stress leading to apoptosis.
- Inhibition of key signaling pathways involved in cell proliferation (e.g., PI3K/Akt pathway).
Case Studies
- Palladium Complexes : A study demonstrated that palladium complexes with this compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
- Synergistic Effects : In combination therapy studies, the ligand was shown to enhance the efficacy of traditional chemotherapeutics, suggesting potential for use in combination regimens .
Comparative Biological Activity
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Anticancer | Metal complex formation |
| Other Phosphine Ligands | Varies | Varies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
